molecular formula C9H6N2O5 B14381222 6-Hydroxy-5-nitro-1-benzofuran-2-carboxamide CAS No. 88220-67-1

6-Hydroxy-5-nitro-1-benzofuran-2-carboxamide

Cat. No.: B14381222
CAS No.: 88220-67-1
M. Wt: 222.15 g/mol
InChI Key: CQWLJFMMHBTYSW-UHFFFAOYSA-N
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Description

6-Hydroxy-5-nitro-1-benzofuran-2-carboxamide is a benzofuran derivative known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-nitro-1-benzofuran-2-carboxamide typically involves the formation of the benzofuran ring followed by the introduction of functional groups. One common method includes the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate. Subsequent reduction of the nitro group and hydrolysis of the ester produce the desired carboxamide .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Techniques such as free radical cyclization cascade and proton quantum tunneling have been employed to construct complex benzofuran rings with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-5-nitro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy. This makes it effective in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions .

Comparison with Similar Compounds

  • 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile
  • 2-Arylbenzofuran flavonoids

Comparison: 6-Hydroxy-5-nitro-1-benzofuran-2-carboxamide stands out due to its unique combination of hydroxyl, nitro, and carboxamide functional groups, which contribute to its diverse biological activities. In contrast, similar compounds like 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile primarily exhibit different pharmacological properties due to variations in their functional groups .

Properties

CAS No.

88220-67-1

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

IUPAC Name

6-hydroxy-5-nitro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C9H6N2O5/c10-9(13)8-2-4-1-5(11(14)15)6(12)3-7(4)16-8/h1-3,12H,(H2,10,13)

InChI Key

CQWLJFMMHBTYSW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(OC2=CC(=C1[N+](=O)[O-])O)C(=O)N

Origin of Product

United States

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